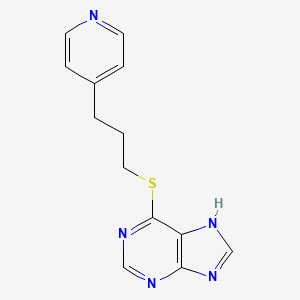
6-(3-pyridin-4-ylpropylsulfanyl)-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-pyridin-4-ylpropylsulfanyl)-7H-purine is a heterocyclic compound that features a purine core with a pyridinylpropylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-pyridin-4-ylpropylsulfanyl)-7H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine and 3-(pyridin-4-yl)propylthiol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is dimethylformamide (DMF), and the reaction is typically catalyzed by a base such as potassium carbonate (K2CO3).
Procedure: The purine is reacted with 3-(pyridin-4-yl)propylthiol in the presence of K2CO3 in DMF at elevated temperatures (around 100°C) for several hours. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3-pyridin-4-ylpropylsulfanyl)-7H-purine undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the purine ring or the pyridinylpropylsulfanyl substituent.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3-pyridin-4-ylpropylsulfanyl)-7H-purine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3-pyridin-4-ylpropylsulfanyl)-7H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-aryl-3-(pyridin-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
- 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine
Uniqueness
6-(3-pyridin-4-ylpropylsulfanyl)-7H-purine is unique due to its specific structural features, which allow for a wide range of chemical modifications and potential biological activities. Its combination of a purine core with a pyridinylpropylsulfanyl substituent provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
6-(3-pyridin-4-ylpropylsulfanyl)-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5S/c1(2-10-3-5-14-6-4-10)7-19-13-11-12(16-8-15-11)17-9-18-13/h3-6,8-9H,1-2,7H2,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWUCBMECCXDSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCSC2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine](/img/structure/B7425741.png)
![4-[4-[2-(4-Methylphenoxy)propylsulfamoyl]phenyl]-4-oxobutanoic acid](/img/structure/B7425750.png)
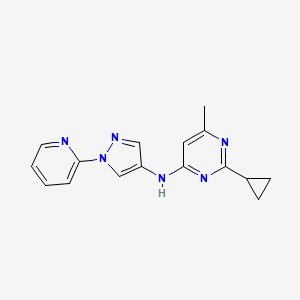
![3-Methyl-1-[4-[(3-phenyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)sulfonyl]piperazin-1-yl]butan-1-one](/img/structure/B7425759.png)
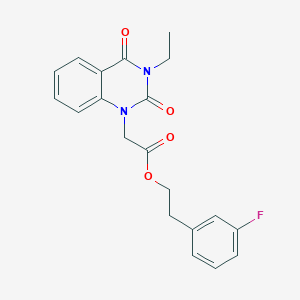
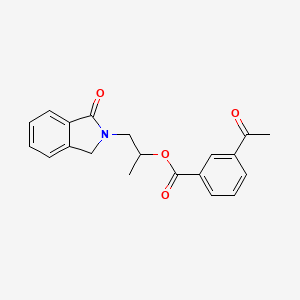
![1-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-N-propan-2-ylpiperidin-3-amine](/img/structure/B7425788.png)
![3-[[Cyclopropylmethyl-(5-nitropyrimidin-2-yl)amino]methyl]phenol](/img/structure/B7425800.png)
![2-Imidazo[1,5-a]pyridin-3-ylsulfanyl-1-(oxolan-3-yl)ethanone](/img/structure/B7425803.png)
![5-nitro-N-[1-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrimidin-2-amine](/img/structure/B7425815.png)
![N-(4-methoxy-3-propan-2-yloxyphenyl)-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7425817.png)
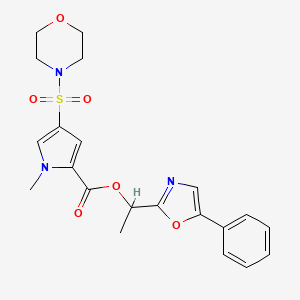
![1-[2-(2-Methoxyethyl)-4,5,6,7-tetrahydroindazol-7-yl]-3-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]urea](/img/structure/B7425824.png)
![5-(2-Cyclopropyl-1,3-thiazol-4-yl)-3-[2-[4-(difluoromethoxy)phenyl]ethyl]-1,2,4-oxadiazole](/img/structure/B7425827.png)
